molecular formula C10H12N2O B11914150 N-Methylindoline-5-carboxamide

N-Methylindoline-5-carboxamide

Cat. No.: B11914150
M. Wt: 176.21 g/mol
InChI Key: XIQOAHUWXFGLSS-UHFFFAOYSA-N
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Description

N-Methylindoline-5-carboxamide (CAS 1152520-32-5) is a synthetic indoline derivative with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound features a carboxamide functional group attached to the 5-position of the saturated N-methylindoline scaffold. The indoline core, being the saturated form of indole, often serves as a versatile building block in medicinal chemistry and organic synthesis . As a specialist intermediate, this compound is primarily valued in research for the construction of more complex nitrogen-containing heterocycles. Its structure makes it a potential precursor for the synthesis of indole derivatives through dehydrogenation reactions, a transformation exemplified in the synthesis of methyl nitroindole-2-carboxylates from similar indoline compounds . Researchers may employ this compound in developing novel pharmacologically active molecules, given the prevalence of the indoline and indole motifs in compounds with biological activity. It is strictly for use in laboratory research and cannot be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-methyl-2,3-dihydro-1H-indole-5-carboxamide

InChI

InChI=1S/C10H12N2O/c1-11-10(13)8-2-3-9-7(6-8)4-5-12-9/h2-3,6,12H,4-5H2,1H3,(H,11,13)

InChI Key

XIQOAHUWXFGLSS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NCC2

Origin of Product

United States

Preparation Methods

Catalyst Systems

Copper-based catalysts, such as cuprous bromide with methylimidazole, enhance reaction efficiency in methoxylation reactions. Though developed for 5-methoxyindole, this system could be modified for methylation by substituting sodium methoxide with DMC. Trials with 0.05–0.1 equiv of CuBr/methylimidazole (mass ratio 0.8:0.2) in DMF at 90–110°C show promise for reducing side products.

Solvent and Temperature Effects

Polar aprotic solvents like DMF improve reagent solubility and reaction rates. Elevated temperatures (>120°C) are critical for DMC activation but require careful control to prevent decomposition. Lower temperatures (80–100°C) favor deformylation but extend reaction times to 6–24 hours.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (100–200 mesh) with ethyl acetate/hexane (3:7) effectively isolates N-methylindoline-5-carboxamide. Recrystallization from toluene or petroleum ether further enhances purity (>98%).

Analytical Data

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, CONH), 7.35–7.10 (m, 3H, aromatic), 3.52 (t, 2H, CH2), 2.91 (s, 3H, NCH3).

  • LC-MS (ESI+): m/z 177.1 [M+H]+.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Methylation8595Single-step, scalableHigh temperature required
Reductive Amination7290Mild conditionsMulti-step, costly reagents
Deformylation8098Integrated purificationLong reaction time

Industrial and Environmental Considerations

The use of DMC aligns with green chemistry principles, generating minimal waste compared to traditional methylating agents like methyl iodide. However, DMF’s toxicity necessitates solvent recovery systems. Recent advances propose switchable solvents (e.g., CO2-responsive ionic liquids) to improve sustainability .

Chemical Reactions Analysis

Types of Reactions: N-Methylindoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition : N-Methylindoline-5-carboxamide has been studied for its potential as an enzyme inhibitor, which is crucial for therapeutic applications. Its mechanism often involves the formation of hydrogen bonds with specific enzymes, leading to inhibition of their activity. This property makes it valuable in drug design, particularly for developing inhibitors targeting specific enzymatic pathways.

Case Studies :

  • Inhibitory Activity : Research has demonstrated that this compound interacts effectively with various biological targets, making it a candidate for further exploration in pharmacological studies. Its binding affinity and specificity can be optimized through structural modifications, enhancing its potential as a therapeutic agent.

Pharmacophore Modeling

Pharmacophore modeling is an essential technique in drug discovery that identifies the structural features necessary for biological activity. This compound serves as a model compound in studies aimed at understanding the interactions between small molecules and their biological targets.

3D-QSAR Studies : The compound has been incorporated into quantitative structure-activity relationship (QSAR) models that predict how modifications to its structure can influence biological activity. These models aid in the design of more potent derivatives .

Industrial Applications

In industrial settings, this compound can be utilized as a building block for synthesizing more complex molecules. Its chemical reactivity allows it to participate in various reactions, including:

  • Cross-coupling reactions : Useful for creating diverse chemical libraries.
  • Synthesis of indole derivatives : Important for developing new pharmaceutical compounds .

Biological Activities

The compound exhibits diverse biological activities, which include:

  • Anticancer Properties : Similar indole derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
  • Anti-inflammatory Effects : Certain structural modifications could enhance its anti-inflammatory properties, making it relevant for treating inflammatory diseases .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential enzyme inhibitor; valuable in drug design
Pharmacophore ModelingUsed in QSAR studies to optimize binding affinity and specificity
Industrial SynthesisBuilding block for complex molecules; involved in cross-coupling reactions
Biological ActivitiesExhibits anticancer and anti-inflammatory properties

Mechanism of Action

The mechanism of action of N-Methylindoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of biochemical pathways .

Comparison with Similar Compounds

Table 2: Pharmacological and Metabolic Comparisons

Compound Name Pharmacological Activity Metabolic Pathway Key Findings
N-(Benzoylphenyl)-5-substituted indole carboxamides (e.g., 8–12, 15) Lipid-lowering agents Not specified 5-Methoxy and 5-chloro derivatives show efficacy in reducing serum lipids
DIC (Triazeno imidazole carboxamide) Antineoplastic N-demethylation to 14CO₂ Liver microsomes mediate demethylation; inducible by barbiturates (10.5% yield)
SB-242084 hydrochloride (indoline derivative) 5-HT₂C receptor antagonist Not specified Chloro and pyridinyloxy groups enhance receptor selectivity
N-Methyl-2-pyridone-5-carboxamide Nicotinamide metabolite Hepatic oxidation Critical in NAD+ biosynthesis; no direct pharmacological activity reported

Critical Analysis of Structural and Functional Differences

Core Structure and Conformational Flexibility

  • Indoline vs. In contrast, indole derivatives (e.g., N-Methyl-1H-indole-5-carboxamide) exhibit rigidity, which may enhance π-π stacking in lipid-lowering agents .
  • Pyridone vs. Indoline : Pyridone-based carboxamides (e.g., N-Methyl-2-pyridone-5-carboxamide) lack the bicyclic structure of indoline, limiting their application to metabolic pathways (e.g., NAD+ synthesis) rather than receptor targeting .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Chloro (e.g., 6-chloro in ) and bromo () substituents increase lipophilicity and may enhance blood-brain barrier penetration .

Metabolic Stability

  • N-Demethylation : Methylated carboxamides (e.g., DIC in ) are prone to hepatic N-demethylation, a major detoxification pathway . Indoline derivatives with bulky substituents (e.g., pyridinyloxy in ) may resist this pathway, prolonging half-life.

Biological Activity

N-Methylindoline-5-carboxamide (NMICA) is an indole derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H12_{12}N2_2O and a molecular weight of approximately 176.21 g/mol. Its structure features a bicyclic indole system with a methyl group at the nitrogen position and a carboxamide functional group, which contributes to its unique chemical reactivity and biological properties. The IUPAC name for this compound is N-methyl-2,3-dihydro-1H-indole-5-carboxamide, and its canonical SMILES representation is CNC(=O)C1=CC2=C(C=C1)NCC2.

NMICA exhibits its biological activity primarily through interactions with various enzymes. It has been studied extensively for its potential as an enzyme inhibitor , which is crucial for therapeutic applications. The mechanisms include:

  • Enzyme Inhibition : NMICA forms hydrogen bonds with specific molecular targets such as enzymes and proteins, leading to the inhibition of their activity. This modulation of biochemical pathways makes it valuable in drug design.
  • Selective Targeting : Research indicates that NMICA can selectively inhibit certain enzymes involved in critical biological processes, which may lead to reduced side effects compared to non-selective inhibitors .

Biological Activity Overview

The biological activities of NMICA can be categorized into several key areas:

1. Antitumor Activity

Studies have shown that NMICA can inhibit tumor growth by targeting specific kinases involved in cell proliferation. For instance, it has been evaluated as a potential inhibitor of Haspin kinase, which plays a role in mitotic regulation. In vitro studies demonstrated that NMICA derivatives exhibited potent Haspin inhibition, enhancing the efficacy of established chemotherapeutics like paclitaxel in cancer cell lines .

2. Neuroprotective Effects

As an indole derivative, NMICA may exert neuroprotective effects similar to other compounds in its class. It has been suggested that NMICA could modulate neurotransmitter systems and exhibit potential in treating neurodegenerative disorders .

3. Antimicrobial Properties

Preliminary studies indicate that NMICA possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was assessed using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against these pathogens .

Case Study 1: Haspin Inhibition

In a recent study focusing on Haspin kinase inhibitors, NMICA derivatives were synthesized and tested for their inhibitory effects. The results indicated that certain derivatives showed significant potency (IC50_{50} values in the low micromolar range), highlighting their potential as therapeutic agents against tumors .

Case Study 2: Antimicrobial Screening

A series of NMICA analogs were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings demonstrated that some compounds exhibited strong inhibitory activity, suggesting potential applications in treating bacterial infections .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeIC50_{50} (nM)Selectivity
This compoundIndole derivativeNot specifiedModerate to high
PSB-1491 (Indazole derivative)Indazole0.386>25,000-fold vs MAO-A
PSB-1410 (Indole derivative)Indole0.227>5,700-fold vs MAO-A

The table above compares NMICA with other indole derivatives known for their biological activities. While specific IC50_{50} values for NMICA are not extensively reported, its structural similarities with potent inhibitors indicate its potential efficacy.

Q & A

Q. What are the common synthetic routes for preparing N-Methylindoline-5-carboxamide, and what critical parameters influence yield and purity?

The synthesis typically involves coupling indoline-5-carboxylic acid derivatives with methylamine via amide bond formation. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active intermediate (e.g., acyl chloride or mixed anhydride).
  • Reaction with methylamine : Conducted in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmospheres to prevent hydrolysis.
  • Purification : Column chromatography or recrystallization to isolate high-purity product. Critical parameters include temperature control (e.g., 0–5°C during activation), stoichiometric ratios, and solvent selection to minimize side reactions .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the methylamide group (e.g., singlet at ~2.8–3.2 ppm for N-CH3_3) and indoline backbone.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% typically required for biological assays).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • FT-IR : Confirms amide C=O stretch (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store under anhydrous conditions at –20°C in amber vials to prevent photodegradation and hydrolysis. Purity should be rechecked via HPLC after prolonged storage (>6 months) .

Q. How can researchers validate the solubility and formulation compatibility of this compound for in vitro assays?

  • Solubility screening : Test in DMSO (primary solvent for stock solutions), PBS, or cell culture media. Use sonication or gentle heating (≤37°C) to aid dissolution.
  • Dynamic Light Scattering (DLS) : Assess colloidal stability in aqueous buffers to detect aggregation.
  • LC-MS stability assays : Monitor compound integrity over 24–48 hours in assay buffers .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data for this compound across different assay systems?

  • Orthogonal assays : Compare results from enzymatic inhibition, cell-based viability assays, and target-binding studies (e.g., SPR or ITC).
  • Metabolic stability testing : Evaluate if degradation products interfere with activity (e.g., via liver microsome assays).
  • Impurity profiling : Use LC-HRMS to identify and quantify synthetic byproducts that may modulate activity .

Q. How can computational modeling be integrated with experimental data to predict and optimize the binding affinity of this compound to target proteins?

  • Molecular docking : Use tools like AutoDock Vina to predict binding poses and key interactions (e.g., hydrogen bonds with catalytic residues).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for methyl group modifications to guide SAR studies .

Q. What experimental approaches can address low yields in the regioselective functionalization of this compound?

  • Protecting group strategies : Temporarily block reactive sites (e.g., indoline NH with Boc groups) to direct functionalization to the 5-carboxamide position.
  • Catalytic systems : Employ transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for asymmetric modifications.
  • Ultrasound-assisted synthesis : Enhance reaction rates and yields by improving mass transfer in heterogeneous systems .

Q. How can researchers design robust SAR (Structure-Activity Relationship) studies for this compound derivatives?

  • Core modifications : Systematically vary substituents on the indoline ring (e.g., electron-withdrawing groups at position 5) and methylamide moiety.
  • Bioisosteric replacements : Replace the methyl group with cyclopropyl or trifluoromethyl to assess steric/electronic effects.
  • 3D-QSAR modeling : Generate CoMFA or CoMSIA models to correlate structural features with activity trends .

Q. What methodologies are recommended for analyzing the metabolic pathways and degradation products of this compound?

  • In vitro metabolism : Incubate with liver microsomes or hepatocytes, followed by LC-HRMS to identify phase I/II metabolites.
  • Isotopic labeling : Use 13^{13}C or 2^{2}H isotopes to track metabolic cleavage sites.
  • CYP enzyme profiling : Inhibitor studies (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .

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